molecular formula C13H25NO4 B7960390 methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoate

methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoate

Cat. No.: B7960390
M. Wt: 259.34 g/mol
InChI Key: XEYQMDIHLQBTQL-SNVBAGLBSA-N
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Description

Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate is a compound that belongs to the class of tert-butyl esters. These compounds are widely used in organic synthesis due to their stability and reactivity. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method offers several advantages, including increased efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the Boc group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.

Scientific Research Applications

Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate involves the formation of a stable ester bond. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions, revealing the free amine.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-ethylpentanoate
  • Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-propylpentanoate

Uniqueness

Methyl (2R)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the Boc group makes it particularly useful in protecting amines during multi-step synthesis processes, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl (2R)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-9(2)8-10(11(15)17-7)14(6)12(16)18-13(3,4)5/h9-10H,8H2,1-7H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYQMDIHLQBTQL-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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